4-Chloro-m-toluenesulfonamide
Overview
Description
4-Chloro-m-toluenesulfonamide, also known as N-chloro-p-toluenesulfonamide sodium salt, is an organic compound with the formula CH₃C₆H₄SO₂NClNa. It is a versatile reagent in organic synthesis, commonly used as a mild oxidizing agent. This compound is known for its ability to act as a source of nitrogen anions and electrophilic cations, making it useful in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-m-toluenesulfonamide can be synthesized through the chlorination of p-toluenesulfonamide. The reaction typically involves the use of sodium hypochlorite (NaOCl) as the chlorinating agent. The process is carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in its trihydrate form to enhance stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-m-toluenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the presence of suitable substrates.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: It participates in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce various sulfonamide derivatives .
Scientific Research Applications
4-Chloro-m-toluenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-m-toluenesulfonamide involves its ability to act as an oxidizing agent. It can donate chlorine atoms to substrates, leading to the formation of chlorinated products. The compound also interacts with molecular targets such as enzymes, where it can inhibit or modify their activity through oxidation or chlorination reactions .
Comparison with Similar Compounds
Similar Compounds
p-Chlorocresol: A potent disinfectant and antiseptic, used in cosmetics and medicinal products.
Chloramine-T: Another N-chloro-p-toluenesulfonamide sodium salt, widely used in organic synthesis and analytical chemistry.
Uniqueness
4-Chloro-m-toluenesulfonamide is unique due to its mild oxidizing properties and versatility in various chemical reactions. Its ability to act as both a source of nitrogen anions and electrophilic cations sets it apart from other similar compounds .
Properties
IUPAC Name |
2-chloro-5-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGORVYVDJZWPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278664 | |
Record name | 4-Chloro-m-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3306-63-6 | |
Record name | NSC9007 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-m-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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